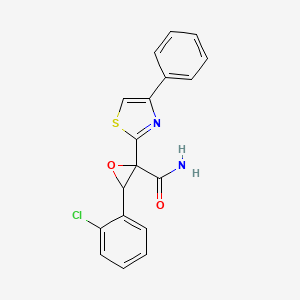
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxirane ring, a thiazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Amines: Formed from the reduction of the carboxamide group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the chlorophenyl group.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring, thiazole ring, and carboxamide group may each contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
3-(2-Bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its electronic properties and interactions with molecular targets.
特性
CAS番号 |
919201-72-2 |
|---|---|
分子式 |
C18H13ClN2O2S |
分子量 |
356.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-9-5-4-8-12(13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-6-2-1-3-7-11/h1-10,15H,(H2,20,22) |
InChIキー |
TUJHUBPSGVETML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=CC=C4Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


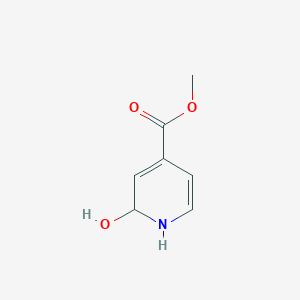
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)

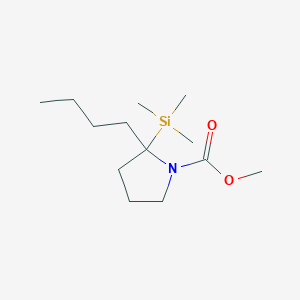
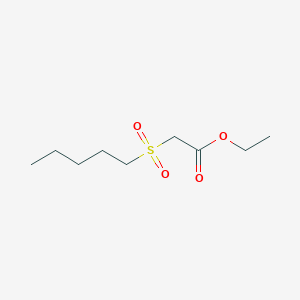
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
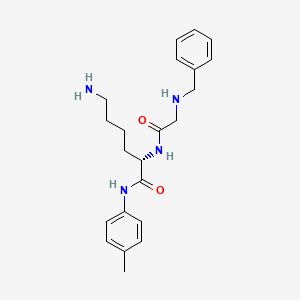
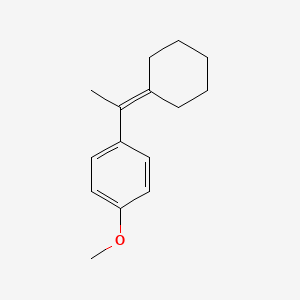
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
